molecular formula C11H14 B084478 4-Phenyl-1-pentene CAS No. 10340-49-5

4-Phenyl-1-pentene

Cat. No. B084478
CAS RN: 10340-49-5
M. Wt: 146.23 g/mol
InChI Key: VUXTURSVFKUIRT-UHFFFAOYSA-N
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Description

4-Phenyl-1-pentene is a chemical compound that belongs to the class of alkenes. It is also known as 1-Pentene, 4-phenyl- or Pent-4-en-1-ylbenzene. This compound has been extensively studied for its various applications in the field of scientific research.

Scientific Research Applications

4-Phenyl-1-pentene has been extensively studied for its various applications in scientific research. It has been used as a starting material for the synthesis of other compounds, such as polymeric materials and pharmaceuticals. It has also been used as a ligand in the preparation of metal complexes for catalysis. Additionally, 4-Phenyl-1-pentene has been used as a model compound for studying the reactivity of alkenes in various chemical reactions.

Mechanism Of Action

The mechanism of action of 4-Phenyl-1-pentene is not well understood. However, it is believed to act as a reactive intermediate in various chemical reactions. It has been shown to undergo addition reactions with electrophiles, such as halogens and carbonyl compounds, to form new compounds. Additionally, 4-Phenyl-1-pentene has been shown to undergo polymerization reactions to form polymeric materials.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 4-Phenyl-1-pentene. However, it has been shown to have low toxicity in animal studies. It is not known to have any significant effects on the human body.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-Phenyl-1-pentene in lab experiments is its availability and low cost. It is also a stable compound that can be stored for long periods of time. However, one of the limitations of using 4-Phenyl-1-pentene is its low reactivity, which can limit its use in certain chemical reactions.

Future Directions

There are several future directions for the study of 4-Phenyl-1-pentene. One area of research is the development of new synthetic methods for the preparation of this compound. Another area of research is the study of its reactivity in various chemical reactions. Additionally, 4-Phenyl-1-pentene can be used as a starting material for the synthesis of new polymeric materials with unique properties. Finally, the use of 4-Phenyl-1-pentene as a ligand in the preparation of metal complexes for catalysis is an area of research that has potential for future development.
Conclusion:
In conclusion, 4-Phenyl-1-pentene is a chemical compound that has been extensively studied for its various applications in scientific research. It can be synthesized by different methods, including the Friedel-Crafts alkylation and Wittig reactions. 4-Phenyl-1-pentene has been used as a starting material for the synthesis of other compounds, a ligand in the preparation of metal complexes for catalysis, and a model compound for studying the reactivity of alkenes. While there is limited information available on its biochemical and physiological effects, it has been shown to have low toxicity in animal studies. Finally, there are several future directions for the study of 4-Phenyl-1-pentene, including the development of new synthetic methods, the study of its reactivity, and the preparation of new polymeric materials and metal complexes.

Synthesis Methods

The synthesis of 4-Phenyl-1-pentene can be achieved by different methods. One of the most common methods is the Friedel-Crafts alkylation of benzene with 1-pentene. This reaction is catalyzed by a Lewis acid, such as aluminum chloride, and leads to the formation of 4-Phenyl-1-pentene. Another method involves the use of a Wittig reaction, where a phosphonium ylide is reacted with an aldehyde to form an alkene. This method has been used to synthesize 4-Phenyl-1-pentene with high yields.

properties

CAS RN

10340-49-5

Product Name

4-Phenyl-1-pentene

Molecular Formula

C11H14

Molecular Weight

146.23 g/mol

IUPAC Name

pent-4-en-2-ylbenzene

InChI

InChI=1S/C11H14/c1-3-7-10(2)11-8-5-4-6-9-11/h3-6,8-10H,1,7H2,2H3

InChI Key

VUXTURSVFKUIRT-UHFFFAOYSA-N

SMILES

CC(CC=C)C1=CC=CC=C1

Canonical SMILES

CC(CC=C)C1=CC=CC=C1

Origin of Product

United States

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